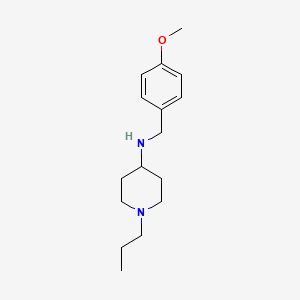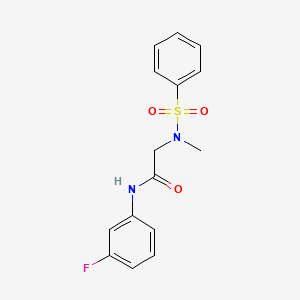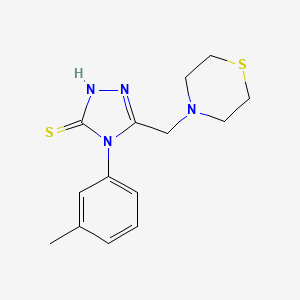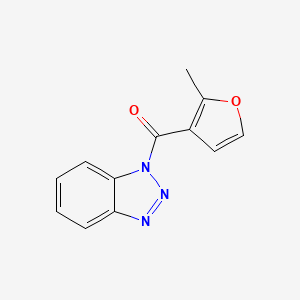![molecular formula C17H18N2O3 B5859707 2-[3-(acetylamino)phenoxy]-N-methyl-N-phenylacetamide](/img/structure/B5859707.png)
2-[3-(acetylamino)phenoxy]-N-methyl-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(acetylamino)phenoxy]-N-methyl-N-phenylacetamide, also known as AMPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a synthetic compound that belongs to the class of acetanilide derivatives and is known for its unique chemical structure, which makes it suitable for various applications.
Mecanismo De Acción
The mechanism of action of 2-[3-(acetylamino)phenoxy]-N-methyl-N-phenylacetamide is not fully understood, but it is believed to act through the inhibition of cyclooxygenase enzymes, which are responsible for the production of prostaglandins, which play a crucial role in the inflammatory response. Additionally, it has been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that plays a crucial role in the regulation of the immune response.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including the reduction of inflammation, pain, and fever. Moreover, it has been shown to possess antioxidant properties, which make it useful in the treatment of oxidative stress-related diseases such as neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[3-(acetylamino)phenoxy]-N-methyl-N-phenylacetamide in lab experiments is its potent anti-inflammatory and antioxidant properties, which make it useful in the study of various diseases related to inflammation and oxidative stress. Moreover, it has been found to have low toxicity, which makes it suitable for use in cell culture and animal studies. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are many potential future directions for the study of 2-[3-(acetylamino)phenoxy]-N-methyl-N-phenylacetamide. One area of interest is the development of new synthetic methods for the production of this compound, which can improve the yield and purity of the compound. Additionally, the study of the mechanism of action of this compound can provide insights into its potential therapeutic applications in various diseases. Moreover, the development of new derivatives of this compound can lead to the discovery of new compounds with improved biological activities and reduced toxicity.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It possesses potent anti-inflammatory, analgesic, and antipyretic effects, and has been shown to possess antioxidant properties, which make it useful in the treatment of oxidative stress-related diseases such as neurodegenerative disorders. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.
Métodos De Síntesis
The synthesis of 2-[3-(acetylamino)phenoxy]-N-methyl-N-phenylacetamide involves the reaction of 3-nitroaniline with acetic anhydride to form 3-acetamidoaniline, which is then reacted with 2-(bromomethyl)phenol in the presence of a base to form this compound. This method has been widely used in the synthesis of this compound and has been found to be effective in producing high yields of the compound.
Aplicaciones Científicas De Investigación
2-[3-(acetylamino)phenoxy]-N-methyl-N-phenylacetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. Moreover, it has been shown to possess potent antioxidant properties, which make it useful in the treatment of oxidative stress-related diseases such as neurodegenerative disorders.
Propiedades
IUPAC Name |
2-(3-acetamidophenoxy)-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-13(20)18-14-7-6-10-16(11-14)22-12-17(21)19(2)15-8-4-3-5-9-15/h3-11H,12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKKRHTXVHYUNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OCC(=O)N(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-chlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5859624.png)

![N~1~-(2-ethylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5859642.png)

![2-[(cyanomethyl)thio]-7-methyl-N-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5859662.png)

![N-cyclopropyl-2-[(2,5-dimethoxybenzylidene)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5859674.png)

![4,7-dimethyl-5-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5859699.png)
![1-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione](/img/structure/B5859708.png)
![5-[(cyclohexylamino)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5859716.png)
![N-[4-({[2-(4-fluorophenyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5859742.png)

![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-phenylethanone](/img/structure/B5859749.png)